3-(4-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic compounds characterized by a fused pyrazole and pyrimidine ring system. This compound exhibits a high degree of structural diversity and has shown potential therapeutic applications, particularly in oncology due to its ability to inhibit specific kinases involved in cell cycle regulation.
The compound can be classified under the broader category of pyrazolo[1,5-a]pyrimidines, noted for their diverse biological activities. Its structural components include a chlorophenyl group and an oxolan-2-ylmethyl moiety, which contribute to its unique properties and mechanisms of action.
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine can be approached through various methodologies typical for pyrazolo[1,5-a]pyrimidine derivatives. One common method involves the annulation of substituted phenyl-1H-pyrazol-5-amines with appropriate alkylating agents or aldehydes in the presence of transition metal catalysts. For instance, Rhodium(III)-catalyzed reactions have been employed to facilitate the formation of these complex structures through C–H activation processes .
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. The use of protective groups may also be necessary during certain steps to prevent unwanted reactions.
The molecular formula for 3-(4-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is with a molecular weight of approximately 356.85 g/mol.
Key Structural Features:
The compound can be represented using various structural notation systems such as InChI or SMILES:
InChI=1S/C19H21ClN4O/c1-12-10-17(21-11-14-6-5-9-25-14)24-19(22-12)18(13(2)23-24)15-7-3-4-8-16(15)20/h3-4,7-8,10,14,21H,5-6,9,11H2,1-2H3
The primary chemical reactions involving 3-(4-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine focus on its interaction with biological targets such as cyclin-dependent kinase 2 (CDK2). The compound acts as an inhibitor by binding to the active site of CDK2, disrupting its normal function in cell cycle regulation.
Key Reaction Types:
The mechanism of action for 3-(4-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine primarily involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to CDK2, it prevents the phosphorylation of target substrates necessary for progression through the G1 to S phase transition in the cell cycle.
Biochemical Pathways:
This inhibition leads to:
Pharmacokinetic studies suggest favorable absorption and distribution characteristics for similar compounds in this class.
The physical properties include:
Chemical properties include:
Analytical methods such as High Performance Liquid Chromatography (HPLC) are commonly used to assess purity and stability during synthesis.
3-(4-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine has potential applications in:
Research into this compound continues to explore its full therapeutic potential and mechanisms within cellular contexts.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4